2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride

CAS No.: 1427380-38-8

Cat. No.: VC8409645

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427380-38-8 |

|---|---|

| Molecular Formula | C11H18Cl2N2O |

| Molecular Weight | 265.18 |

| IUPAC Name | 2-methyl-3-morpholin-4-ylaniline;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-9-10(12)3-2-4-11(9)13-5-7-14-8-6-13;;/h2-4H,5-8,12H2,1H3;2*1H |

| Standard InChI Key | XJYOYOXYDWJRIP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1N2CCOCC2)N.Cl.Cl |

| Canonical SMILES | CC1=C(C=CC=C1N2CCOCC2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

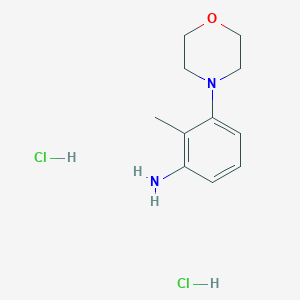

2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride belongs to the class of aromatic amines with a molecular formula of C₁₁H₁₇Cl₂N₂O. The compound’s structure comprises an aniline ring substituted at the 2-position with a methyl group and at the 3-position with a morpholine ring, protonated as a dihydrochloride salt. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

The SMILES notation for the free base is CC1=C(C=CC=C1N)N2CCOCC2, illustrating the methyl-aniline backbone and morpholine substitution. Protonation at the morpholine nitrogen and aniline amine groups forms the dihydrochloride salt, as confirmed by spectral data and supplier documentation .

Synthesis and Manufacturing

The synthesis of 2-methyl-3-(morpholin-4-yl)aniline dihydrochloride typically involves a multi-step process:

-

Nitration and Reduction: Initial nitration of 2-methylaniline introduces a nitro group at the 3-position, followed by reduction to yield 2-methyl-3-nitroaniline.

-

Morpholine Incorporation: Nucleophilic aromatic substitution or Ullmann coupling attaches the morpholine ring to the nitroaniline intermediate.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and handling .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), though specific reaction conditions (e.g., catalysts, temperatures) remain proprietary. Analytical techniques such as HPLC, NMR, and mass spectrometry ensure product consistency, with suppliers like Sigma-Aldrich providing batch-specific certificates of analysis .

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in kinase inhibitors and neurotransmitter analogs. For instance, morpholine derivatives are prevalent in EGFR (epidermal growth factor receptor) inhibitors, where the heterocycle modulates solubility and target binding. Researchers have explored its use in synthesizing analogs of erlotinib and gefitinib, though explicit studies on this compound are unpublished .

Agrochemical Development

In agrochemistry, substituted anilines serve as precursors for herbicides and fungicides. The morpholine group’s electron-rich nature may enhance interactions with fungal cytochrome P450 enzymes, though no direct studies on this compound’s efficacy exist .

Future Research Directions

Key knowledge gaps include:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Toxicology: Chronic exposure effects and ecotoxicological impact.

-

Synthetic Optimization: Development of greener synthesis routes using catalytic methods.

Collaboration between academic and industrial labs could accelerate the exploration of this compound’s potential, particularly in targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume